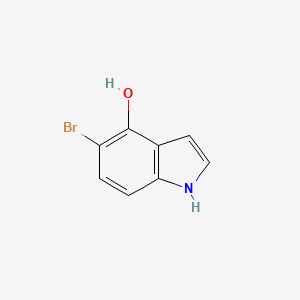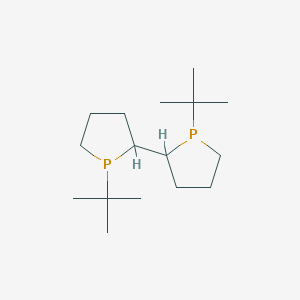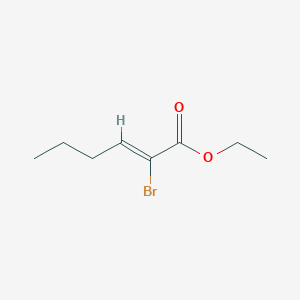
Ethyl (Z)-2-bromohex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-bromohex-2-enoate is an organic compound characterized by the presence of a bromine atom attached to a hexenoate ester. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions. The (Z)-configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl (Z)-2-bromohex-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl hex-2-enoate. This reaction typically uses bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (Z)-2-bromohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or amines (NH₂R).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hexadienoates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Ethyl (Z)-2-hydroxyhex-2-enoate.
Addition: Ethyl (Z)-2,3-dibromohexanoate.
Elimination: Ethyl hexadienoate.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-bromohex-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-bromohex-2-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition and elimination reactions. These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-2-bromohex-2-enoate: The (E)-isomer has different spatial arrangement, leading to variations in reactivity and applications.
Ethyl 2-bromohexanoate: Lacks the double bond, resulting in different chemical behavior.
Ethyl (Z)-2-chlorohex-2-enoate: Similar structure but with chlorine instead of bromine, affecting its reactivity and use.
Uniqueness: Ethyl (Z)-2-bromohex-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules.
Eigenschaften
Molekularformel |
C8H13BrO2 |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
ethyl (Z)-2-bromohex-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-3-5-6-7(9)8(10)11-4-2/h6H,3-5H2,1-2H3/b7-6- |
InChI-Schlüssel |
QRKWZSWILJXLJU-SREVYHEPSA-N |
Isomerische SMILES |
CCC/C=C(/C(=O)OCC)\Br |
Kanonische SMILES |
CCCC=C(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


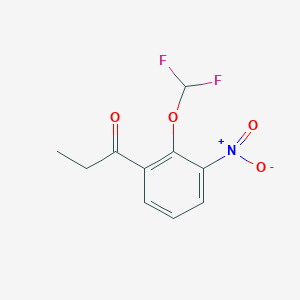
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
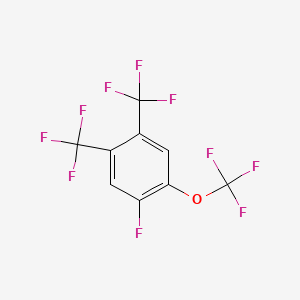
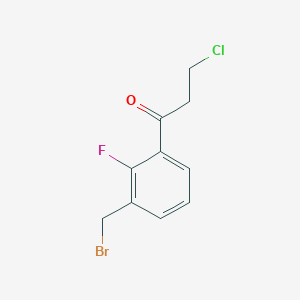
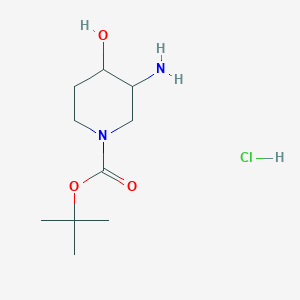
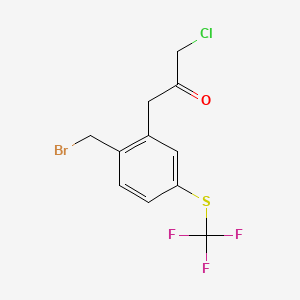
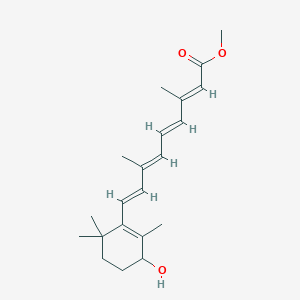
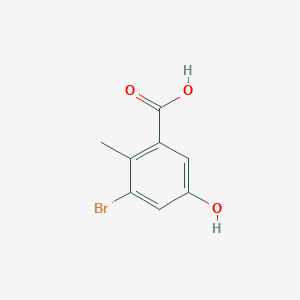

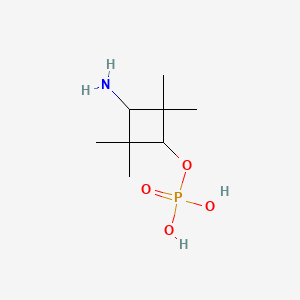

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
